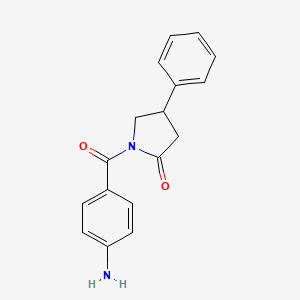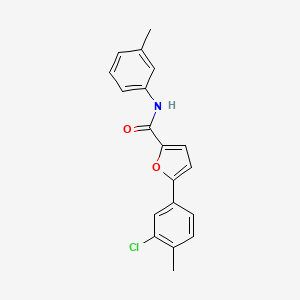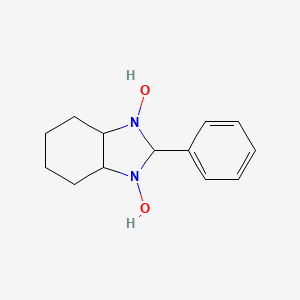![molecular formula C24H32Cl2N4O4S B5007545 ethyl (10-{3-[4-(2-hydroxyethyl)-1-piperazinyl]propanoyl}-10H-phenothiazin-2-yl)carbamate dihydrochloride](/img/structure/B5007545.png)
ethyl (10-{3-[4-(2-hydroxyethyl)-1-piperazinyl]propanoyl}-10H-phenothiazin-2-yl)carbamate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl (10-{3-[4-(2-hydroxyethyl)-1-piperazinyl]propanoyl}-10H-phenothiazin-2-yl)carbamate dihydrochloride” is a chemical compound with the molecular formula C24H30N4O4S . It is related to the class of compounds known as phenothiazines .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the synthesis of ethacizine, a related compound, involves the amide formation between Phenothiazine-2-ethylcarbamate and 3-Chloropropionyl chloride, followed by displacement of the remaining ω-halogen by diethylamine .Molecular Structure Analysis
The molecular structure of this compound includes a phenothiazine ring, which is a tricyclic compound that consists of two benzene rings joined by a sulfur and a nitrogen atom . The compound also contains a carbamate group and a piperazine ring, which is a six-membered ring containing two nitrogen atoms .Mécanisme D'action
Orientations Futures
The future directions for research on this compound could include further investigation into its potential therapeutic uses, given the known uses of related compounds such as ethacizine . Additionally, more detailed studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile.
Propriétés
IUPAC Name |
ethyl N-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propanoyl]phenothiazin-2-yl]carbamate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4S.2ClH/c1-2-32-24(31)25-18-7-8-22-20(17-18)28(19-5-3-4-6-21(19)33-22)23(30)9-10-26-11-13-27(14-12-26)15-16-29;;/h3-8,17,29H,2,9-16H2,1H3,(H,25,31);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUQLQOKGMEPGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCN(CC4)CCO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32Cl2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)prop-2-enamide](/img/structure/B5007486.png)
![1-cyclohexyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5007495.png)
![3-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-1-phenylurea](/img/structure/B5007498.png)


![2-[(3-METHYLPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE](/img/structure/B5007513.png)
![2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B5007518.png)

![5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5007544.png)
![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5007551.png)
![N~2~-(2-ethoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5007558.png)
![octahydrospiro[benzo[c]chromene-6,1'-cyclohexane]-4a,10a(2H,6aH)-diol](/img/structure/B5007559.png)

